molecular formula C35H22ClN3O2 B11530929 2-(10-chloroanthracen-9-yl)-4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazole

2-(10-chloroanthracen-9-yl)-4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazole

Cat. No.: B11530929
M. Wt: 552.0 g/mol
InChI Key: WGNOLVFAOUAEST-UHFFFAOYSA-N
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Description

2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by its unique structural features, including a chloroanthracene moiety, a nitro-biphenyl group, and a phenyl-imidazole ring.

Properties

Molecular Formula

C35H22ClN3O2

Molecular Weight

552.0 g/mol

IUPAC Name

2-(10-chloroanthracen-9-yl)-4-[4-(4-nitrophenyl)phenyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C35H22ClN3O2/c36-32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)35-37-33(24-8-2-1-3-9-24)34(38-35)25-16-14-22(15-17-25)23-18-20-26(21-19-23)39(40)41/h1-21H,(H,37,38)

InChI Key

WGNOLVFAOUAEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl)C6=CC=C(C=C6)C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE typically involves multiple steps, including the formation of the chloroanthracene moiety, the nitro-biphenyl group, and the phenyl-imidazole ring. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications . In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(10-CHLOROANTHRACEN-9-YL)-4-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-5-PHENYL-1H-IMIDAZOLE is unique due to its combination of a chloroanthracene moiety, a nitro-biphenyl group, and a phenyl-imidazole ring. This unique structure imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.

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